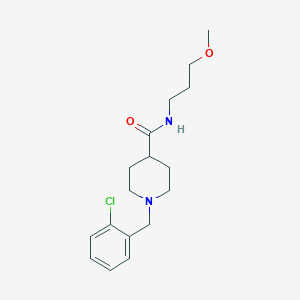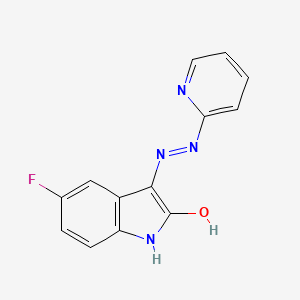![molecular formula C16H27NO B4920307 2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine](/img/structure/B4920307.png)
2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine typically involves multiple steps. One common approach is the reaction of 2-propan-2-ylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-propan-2-ylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines with different degrees of substitution.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of phenoxy-substituted amines.
Scientific Research Applications
2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the amine group can form ionic bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(2-methylphenoxy)propyl]propan-2-amine
- 2-methyl-N-[3-(2-ethylphenoxy)propyl]propan-2-amine
- 2-methyl-N-[3-(2-isopropylphenoxy)propyl]propan-2-amine
Uniqueness
Compared to similar compounds, 2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine has a unique combination of steric and electronic properties due to the presence of the isopropyl group. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13(2)14-9-6-7-10-15(14)18-12-8-11-17-16(3,4)5/h6-7,9-10,13,17H,8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNBWXYTYNABIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-chloro-2,3-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920224.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4920249.png)
![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B4920264.png)
![2-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4920273.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]acetamide](/img/structure/B4920282.png)
![methyl 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B4920285.png)
![4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4920300.png)
![1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B4920302.png)
![1-Chloro-4-[3-(4-methoxyphenoxy)propylsulfanyl]benzene](/img/structure/B4920312.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
